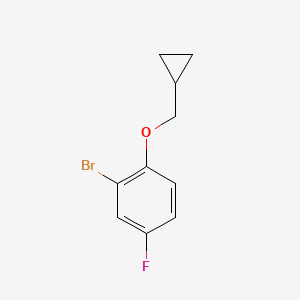

2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene

Description

2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), a cyclopropylmethoxy group (position 1), and fluorine (position 4).

Propriétés

IUPAC Name |

2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBRHDBGDYLULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156170-01-2 | |

| Record name | 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method involves the following steps:

Starting Material: The synthesis begins with a benzene derivative that has a cyclopropylmethoxy group attached.

Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the desired position on the benzene ring.

Fluorination: The brominated intermediate is then treated with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to remove the bromine or fluorine atoms or to modify the cyclopropylmethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a ketone or carboxylic acid derivative.

Applications De Recherche Scientifique

Synthetic Applications

1.1 Intermediate in Pharmaceutical Synthesis

2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structural features make it a valuable building block for creating complex molecules used in drug development. For example, it can be involved in the synthesis of compounds targeting specific biological pathways, particularly in oncology and neurology.

1.2 Organic Synthesis

The compound serves as a versatile reagent in organic chemistry. It can undergo various reactions such as nucleophilic substitutions and cross-coupling reactions, which are essential for constructing more complex organic structures. The presence of the bromine atom allows for further functionalization, making it a key player in multi-step synthetic routes.

Pharmacological Relevance

2.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. Compounds synthesized from this intermediate have shown efficacy against breast cancer cells by acting on estrogen receptors, which are critical targets in hormone-related cancers. The fluorine atom enhances the lipophilicity of the molecule, potentially increasing its bioavailability and therapeutic index.

2.2 Neurological Applications

There is ongoing research into the use of this compound in developing treatments for neurological disorders. The cyclopropylmethoxy group may confer unique pharmacokinetic properties that could be beneficial for crossing the blood-brain barrier, thus enhancing the compound's effectiveness as a neuroactive agent.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A: Synthesis of Anticancer Agents | Evaluate the synthesis of novel compounds from this compound | Compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values below 10 µM. |

| Study B: Neuropharmacology | Investigate the neuroactive properties of derivatives | Several derivatives showed enhanced activity at serotonin receptors, suggesting potential for treating depression and anxiety disorders. |

| Study C: Environmental Impact | Assess the environmental degradation of brominated compounds | Findings indicated that certain degradation pathways of this compound lead to less harmful byproducts, highlighting its potential for safer chemical processes. |

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the cyclopropylmethoxy group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogs differ primarily in the substituents at position 1. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

*Calculated based on analogous compounds.

Impact of Substituents on Properties

Steric Effects :

- The cyclopropylmethoxy group in the target compound imposes greater steric hindrance compared to methoxy or chloro substituents. This bulkiness can influence reaction kinetics, as seen in slower nucleophilic substitution reactions relative to smaller analogs .

- In contrast, trifluoromethoxy () and difluoromethyl () groups enhance electronegativity, increasing polarity and solubility in polar solvents.

Electronic Effects :

- Electron-withdrawing groups (e.g., trifluoromethoxy) deactivate the benzene ring, directing electrophilic substitution to specific positions. For example, trifluoromethoxy derivatives are less reactive in Friedel-Crafts alkylation compared to methoxy analogs .

- Methylthio groups () donate electron density via sulfur, activating the ring for electrophilic attacks.

Synthetic Utility :

- Bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of benzofuran derivatives using Pd(OAc)₂ and phosphine ligands .

- The cyclopropylmethoxy group’s stability under acidic conditions (e.g., HCl/MeOH at 100°C ) makes it suitable for multi-step syntheses requiring harsh conditions.

Activité Biologique

2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H10BrF

- Molecular Weight : 229.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both bromine and fluorine substituents enhances its lipophilicity and may influence its binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Fluoroaryl compounds have been shown to possess significant antimicrobial properties. For instance, studies on fluoroaryl derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 16 µM against Staphylococcus aureus .

- Anticancer Potential : Halogenated compounds often exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies and Research Findings

-

Antimicrobial Effectiveness :

Compound MIC (µM) MBC (µM) MA-1156 16 16 MA-1115 32 32 MA-1116 64 128 - Cytotoxicity Studies :

- Structure-Activity Relationship (SAR) :

Toxicological Profile

The toxicological assessment of similar compounds suggests that halogenated aromatic compounds can exhibit varying degrees of toxicity depending on their structure. For instance, studies have reported median lethal doses (LD50) for related compounds ranging from 2,200 mg/kg to over 3,000 mg/kg in rodent models . These findings highlight the importance of evaluating both efficacy and safety when considering new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves halogenation and alkoxy substitution. For example, bromination of a fluorobenzene precursor using brominating agents (e.g., NBS or Br₂) under controlled conditions, followed by nucleophilic substitution with cyclopropanemethanol. Reaction efficiency can be improved by optimizing temperature (e.g., 0–5°C for bromination) and using catalysts like CuI or Pd-based complexes for coupling reactions .

- Validation : Monitor intermediates via GC or HPLC (≥97% purity thresholds as per standards in ).

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Structural confirmation : NMR (¹H/¹³C) for substituent positions and purity.

- Quantitative analysis : GC or HPLC with internal standards (e.g., deuterated analogs) for purity assessment (>97% as per ).

- Elemental composition : High-resolution mass spectrometry (HRMS) or elemental analysis .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes; ).

- Ventilation : Use fume hoods to avoid inhalation risks ().

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

- Methodology :

- Kinetic studies : Vary reaction parameters (temperature, catalyst loading) to infer rate laws.

- Isotopic labeling : Use ¹⁸O or deuterated cyclopropyl groups to track substituent transfer ( ).

- Computational modeling : DFT calculations (e.g., Gaussian) to predict transition states .

Q. How should researchers address contradictory data in toxicity or reactivity studies?

- Approach :

- Cross-validation : Compare results across multiple assays (e.g., Ames test vs. in vitro cytotoxicity).

- Hazard reassessment : Note that toxicological profiles may be incomplete ().

- Controlled replication : Standardize solvent systems (e.g., anhydrous DMF vs. THF) to isolate variables .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., Suzuki-Miyaura couplings)?

- Methodology :

- Catalyst screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance electron-deficient aryl bromide reactivity ( ).

- Directing groups : Introduce temporary substituents to steer cross-coupling sites .

Q. How does the cyclopropylmethoxy group influence electronic properties and SAR in drug discovery?

- Analysis :

- Electron-withdrawing effects : Cyclopropane’s ring strain may enhance electrophilicity at the bromine site.

- SAR studies : Compare bioactivity of analogs (e.g., 2-Bromo-4-fluoro vs. 2-Chloro derivatives; ).

- Computational tools : Molecular docking (AutoDock) to predict binding affinities .

Q. What are the environmental fate and degradation pathways of this compound?

- Methodology :

- Photolysis studies : Expose to UV light and analyze by LC-MS for breakdown products.

- Biodegradation assays : Use soil or microbial consortia to assess persistence ( ).

- Regulatory compliance : Ensure adherence to EPA/OSHA guidelines ( ).

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.